molecular formula C15H22ClN3O B2440468 2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide CAS No. 1427880-30-5

2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide

Cat. No.: B2440468
CAS No.: 1427880-30-5
M. Wt: 295.81
InChI Key: KWWCOIXDQIKOOO-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyridine ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-methylpiperidine. This can be achieved through the hydrogenation of 4-methylpyridine in the presence of a suitable catalyst such as palladium on carbon.

    Alkylation Reaction: The next step involves the alkylation of 4-methylpiperidine with 2-chloropropylamine under basic conditions to form the intermediate 2-(4-methylpiperidin-1-yl)propylamine.

    Coupling with Pyridine Derivative: The final step is the coupling of the intermediate with 2-chloronicotinic acid chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides. Reduction reactions can also occur, potentially reducing the carboxamide group to an amine.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for binding studies with enzymes or receptors, potentially leading to the discovery of new biological pathways or mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its piperidine moiety.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the pyridine ring could engage in π-π stacking interactions with aromatic residues in proteins. The carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide: Similar structure but with an ethyl linker instead of a propyl linker.

    2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the pyridine ring.

    2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.

Uniqueness

The unique combination of the pyridine ring, piperidine ring, and carboxamide group in 2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide provides distinct chemical properties and biological activities. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-11-5-8-19(9-6-11)12(2)10-18-15(20)13-4-3-7-17-14(13)16/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWCOIXDQIKOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)CNC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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